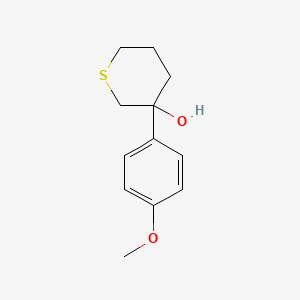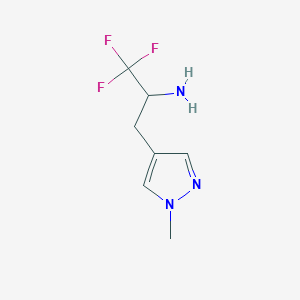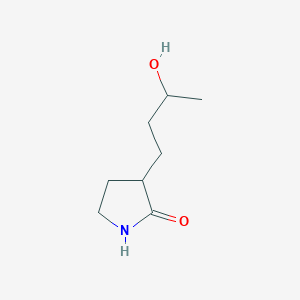![molecular formula C9H20N2O B13192776 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the reductive amination of 3-(piperidin-1-yl)propanal with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques like distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into various amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-one.
Reduction: Formation of 3-[2-(aminomethyl)piperidin-1-yl]propan-1-amine.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
- 3-(Piperidin-1-yl)propan-1-ol
- Biperiden
Uniqueness: 3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-[2-(aminomethyl)piperidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-8-9-4-1-2-5-11(9)6-3-7-12/h9,12H,1-8,10H2 |
InChI Key |
GPOLJBHPYQZGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)


![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)

![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)


![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)




